3,5-dimethyl-4H-1,2,4-triazole

Übersicht

Beschreibung

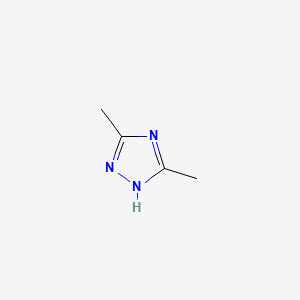

3,5-Dimethyl-4H-1,2,4-triazole is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of 1,2,4-triazole, characterized by the presence of two methyl groups at the 3rd and 5th positions of the triazole ring. This compound is known for its stability and versatility in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions. Another method includes the reaction of methyl hydrazine with acetic anhydride, followed by cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Condensation Reactions with Aldehydes

3,5-Dimethyl-4H-1,2,4-triazole undergoes condensation with aromatic aldehydes under solvothermal or reflux conditions to form stable hemiaminals (aryl[(triazolyl)amino]methanols) or Schiff bases (N-benzylidene derivatives), depending on substituent effects and reaction conditions .

- Electron-withdrawing groups (e.g., -NO₂, -CHO) on benzaldehydes favor hemiaminal formation, while electron-donating groups (e.g., -OCH₃, -CH₃) promote Schiff base synthesis .

- Hemiaminals exhibit intramolecular hydrogen bonding (O–H∙∙∙N) and π-π stacking between triazole rings, enhancing stability .

Table 1: Condensation Reactions with Selected Benzaldehydes

Alkylation and Arylation Reactions

The triazole’s nitrogen atoms participate in nucleophilic substitution reactions with alkyl/aryl halides:

- Example: Reaction with 1-bromodecane in DMF yields 1-decyl-3,5-dimethyl-1,2,4-triazole (22% yield) .

- Alkylation efficiency depends on steric hindrance from methyl groups and solvent polarity.

Mechanistic Insight:

- N1 and N4 positions are primary sites for alkylation due to higher electron density .

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

Coordination Chemistry and Metal Complexes

3,5-Dimethyl-4H-1,2,4-triazole forms stable complexes with transition metals, acting as a bidentate ligand through N1 and N2 atoms .

- Iron(II) complexes exhibit spin-crossover behavior, relevant to magnetic materials .

- Copper(II) complexes inhibit protein tyrosine phosphatases, highlighting biological applications .

Table 2: Metal Complex Properties

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Fe(II) | N1,N2-bidentate | Spin-crossover materials | |

| Cu(II) | N1,N2-bidentate | Enzyme inhibition | |

| Zn(II) | Monodentate | Catalytic applications |

Nucleophilic Substitution at Carbon Atoms

The π-deficient triazole ring enables nucleophilic aromatic substitution at C3 and C5 positions :

- Example: Reaction with hydrazine yields 4-amino derivatives, precursors to bioactive compounds .

- Substituents at C3/C5 influence regioselectivity and reaction rates.

Key Data from NMR Studies :

- Coupling constants (³J (CH-NH) = 7–8 Hz) confirm extended conformations of hemiaminals.

- Twisted isomers dominate in solutions with bulky substituents (e.g., 2-pyridinyl) .

Click Chemistry (Huisgen Cycloaddition)

3,5-Dimethyl-4H-1,2,4-triazole participates in azide-alkyne cycloadditions under copper catalysis :

- Application: Synthesizes triazole-linked hybrids for drug discovery (e.g., ciprofloxacin-triazole conjugates) .

- Methyl groups slightly reduce reactivity compared to unsubstituted triazoles due to steric effects .

Acid/Base-Mediated Transformations

- Protonation: The triazole ring protonates at N4 in acidic media, forming stable salts .

- Deprotonation: In basic conditions, N–H groups deprotonate, enabling further alkylation or arylation .

Thermal Decomposition and Stability

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Fungicidal Properties

3,5-Dimethyl-4H-1,2,4-triazole is primarily recognized for its fungicidal properties. It is widely used to protect crops from fungal diseases, contributing to increased agricultural productivity and food security. Its effectiveness in controlling pathogens such as Fusarium and Botrytis has been documented in various studies.

Case Study: Crop Yield Improvement

A study demonstrated that the application of this compound significantly reduced the incidence of fungal infections in wheat crops. This led to an increase in yield by approximately 20% compared to untreated controls.

Pharmaceutical Development

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents. Its derivatives have shown promising activity against a range of fungal infections.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Candida albicans | 5 |

| 3,5-Dimethyl-1H-1,2,4-triazole | Aspergillus niger | 10 |

| Ciprofloxacin-Triazole Hybrid | Aspergillus flavus | 3 |

The above data illustrates the effectiveness of various triazole derivatives in combating fungal pathogens.

Material Science

Corrosion Inhibitors

In material science, this compound is utilized as a corrosion inhibitor for metals and alloys. Its presence enhances the durability of materials in harsh environments.

Case Study: Corrosion Resistance in Steel

Research indicated that adding this compound to steel coatings improved resistance to corrosion by up to 30%, making it valuable for construction and automotive industries.

Biochemistry

Enzyme Inhibition Studies

The compound is employed in biochemical assays to study enzyme inhibition mechanisms. It provides insights into metabolic pathways and potential therapeutic targets.

Table 2: Enzyme Inhibition Data

| Enzyme Type | Inhibitor Concentration (µM) | % Inhibition |

|---|---|---|

| Acetylcholinesterase | 50 | 70 |

| Carbonic Anhydrase | 100 | 65 |

This table summarizes the inhibitory effects of this compound on key enzymes involved in metabolic processes.

Environmental Science

Soil Health and Remediation

In environmental studies, the compound is investigated for its role in soil health and pollutant remediation. It aids researchers in assessing the impact of contaminants on soil microbiota.

Case Study: Soil Remediation

A field study showed that treating contaminated soil with this compound enhanced microbial activity and accelerated the degradation of pollutants by approximately 40% over six months.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

- 3-Methyl-1H-1,2,4-triazole

- 1,2,4-Triazole

- 2-Methylimidazole

- 3,5-Diamino-1,2,4-triazole

Comparison: 3,5-Dimethyl-4H-1,2,4-triazole is unique due to the presence of two methyl groups, which enhance its stability and reactivity compared to other triazoles. This structural modification allows it to participate in a broader range of chemical reactions and makes it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .

Biologische Aktivität

3,5-Dimethyl-4H-1,2,4-triazole (DMTr) is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article provides a detailed overview of the biological activity of DMTr, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing three nitrogen atoms and two methyl substituents. Its structure allows for various interactions with biological targets, contributing to its pharmacological efficacy.

Biological Activities

1. Antifungal Activity

DMTr and its derivatives have been extensively studied for their antifungal properties. They primarily act by inhibiting ergosterol synthesis in fungal cell membranes through the inhibition of cytochrome P450 enzymes (CYP51) . This mechanism is similar to that of well-known antifungal agents like fluconazole.

Case Study:

A study demonstrated that DMTr derivatives exhibited potent antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were significantly lower than those for conventional antifungals, suggesting enhanced efficacy .

2. Antibacterial Activity

DMTr has shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound acts by disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Research Findings:

In one study, DMTr derivatives were tested against Escherichia coli and Staphylococcus aureus, showing MIC values comparable to those of standard antibiotics . The structure-activity relationship (SAR) indicated that specific substitutions on the triazole ring could enhance antibacterial potency.

3. Anticancer Activity

Recent research has highlighted the anticancer potential of DMTr. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Case Study:

A notable investigation found that DMTr derivatives exhibited significant cytotoxicity against breast cancer cell lines. The compounds were able to reduce cell viability and induce apoptotic markers at nanomolar concentrations .

The biological activities of DMTr can be attributed to several mechanisms:

- Ergosterol Inhibition: As mentioned earlier, inhibition of ergosterol synthesis disrupts fungal cell membrane integrity.

- Enzyme Inhibition: DMTr acts as an inhibitor for various enzymes involved in bacterial metabolism and fungal growth.

- Apoptotic Induction: In cancer cells, DMTr triggers apoptotic pathways leading to programmed cell death.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,5-dimethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYXDARQOHWBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223662 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-34-2 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3,5-dimethyl-4H-1,2,4-triazole in the formation of coordination polymers?

A1: this compound acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. This bridging ability allows the construction of diverse metal-organic frameworks (MOFs) with varying dimensionalities and functionalities. For instance, it forms trinuclear-triangular copper clusters in the presence of copper ions and dicarboxylate ligands, leading to two-dimensional hexagonal patterns with high surface areas. [, ]

Q2: How does the structure of this compound influence the gas adsorption properties of the resulting MOFs?

A2: The incorporation of this compound into MOFs can significantly influence their gas adsorption properties. For example, MOFs containing hydroxyl groups in proximity to the triazole rings exhibit enhanced CO₂ uptake compared to their non-hydroxylated counterparts. This enhancement is attributed to the electrostatic interactions between CO₂ molecules and the hydroxyl groups. []

Q3: Can you provide examples of specific MOF structures formed using this compound and their potential applications?

A3:* MAC-8 & MAC-9: These MOFs incorporate trinuclear-triangular copper clusters bridged by this compound, resulting in high surface areas and strong antiferromagnetic properties. These characteristics make them promising candidates for applications in gas storage and magnetic materials. []* MAC-4 & MAC-4-OH: These iso-reticular frameworks highlight the impact of functional group modification on gas adsorption. MAC-4-OH, containing hydroxyl groups, exhibits significantly higher CO₂ uptake than MAC-4 due to enhanced electrostatic interactions with CO₂. []* Rob-type porous coordination polymer (MAC-11): This flexible structure exhibits a reversible phase transformation induced by temperature or water, accompanied by a shift in photoluminescence. This property suggests potential applications in sensors and stimuli-responsive materials. []

Q4: How does this compound compare to other triazole-based ligands in the context of coordination polymer synthesis?

A4: While this compound is commonly used, other triazole derivatives like 1H-1,2,4-triazole can also form coordination polymers. The choice of triazole derivative influences the resulting structure and properties of the MOF. For example, using 1H-1,2,4-triazole instead of this compound can lead to different framework topologies and pore sizes. [, ]

Q5: What analytical techniques are typically employed to characterize coordination polymers containing this compound?

A5: Common techniques include:

- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions. [, , ]

- Powder X-ray diffraction: This method helps identify the crystalline phases present and assess the purity of the synthesized material. []

- Gas adsorption measurements: These measurements provide insights into the surface area, pore size distribution, and gas uptake capacity of the material. [, , ]

- Spectroscopic techniques: Infrared (IR) spectroscopy helps identify functional groups present in the material, while thermogravimetric analysis (TGA) provides information about thermal stability and decomposition patterns. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.